Cannflavin B

描述

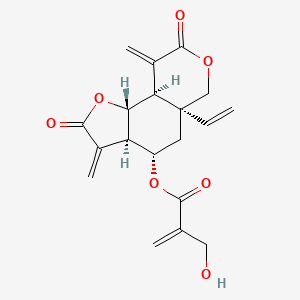

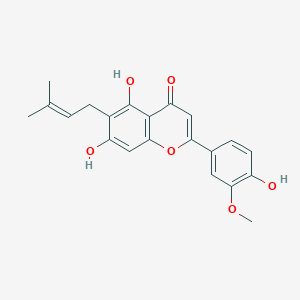

Cannflavin B 是一种仅存在于大麻植物中的异戊烯基化黄酮类化合物。它是三种已知 Cannflavin 中的一种,另外两种分别是 Cannflavin A 和 Cannflavin C。This compound 以其强大的抗炎特性而闻名,其抗炎特性归因于其抑制前列腺素 E2 合成的能力 .

作用机制

Cannflavin B 通过多种分子途径发挥其作用:

生化分析

Biochemical Properties

Cannflavin B plays a significant role in biochemical reactions, primarily due to its ability to inhibit the production of prostaglandin E2, a key mediator of inflammation . This inhibition is achieved through the interaction of this compound with enzymes such as microsomal prostaglandin E synthase-1 and 5-lipoxygenase . These interactions are crucial as they help reduce inflammation and pain, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, particularly chemotherapeutic-resistant breast cancer cells, this compound induces apoptosis, promotes autophagy, and reduces invasiveness . Additionally, it has been observed to suppress the proliferation of cancerous cells by arresting the cell cycle and increasing apoptosis . These effects are mediated through the modulation of cell signaling pathways and gene expression, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the production of prostaglandin E2 by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase . Additionally, this compound interacts with the vanilloid receptor, which plays a crucial role in the perception of pain, heat, and inflammation . This interaction leads to the desensitization of the receptor, thereby reducing nocifensive responses to noxious thermal stimuli . These molecular interactions underline the compound’s potential in pain management and anti-inflammatory therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Prolonged exposure to this compound has been shown to hinder heat avoidance in Caenorhabditis elegans, indicating its potential as a pain therapy . No antinociceptive effect was observed six hours post-exposure, suggesting that the compound’s effects may diminish over time . Additionally, studies have shown that this compound can induce apoptosis and reduce cell viability in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In chemotherapeutic-resistant breast cancer cell lines, this compound reduced cell viability in a dose-dependent manner while not affecting the viability of non-tumorigenic breast cell lines . This indicates that higher doses of this compound may be more effective in inducing apoptosis and reducing cell proliferation. It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the general flavone pathway. It is synthesized in the cannabis plant through a unique genetic biosynthetic pathway that involves two enzymes, which transform general plant flavones into cannabis-specific flavones . These enzymes modify the flavone structure through methylation and prenylation reactions, enhancing cellular retention and access to various cell targets . This metabolic pathway is crucial for the production and therapeutic potential of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the unique structure of this compound, which includes a vanillyl group, enhances its cellular retention and access to various cell targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended cellular targets, thereby enhancing its therapeutic potential. The compound’s localization within cells is essential for its ability to modulate cellular processes and exert its anti-inflammatory and anticancer effects.

准备方法

合成路线和反应条件: Cannflavin B 可以通过一系列化学反应合成,这些反应涉及金丝桃素的异戊烯基化。该过程通常涉及使用甲基化和异戊烯基化反应来修饰黄酮结构 . 合成路线包括以下步骤:

缩合反应: 金丝桃素在碱性条件下与碳酸二乙酯缩合。

异戊烯基化: 然后将所得化合物在碱性条件下与卤化物(如异戊烯基溴)反应,以引入异戊烯基。

最终反应: 中间产物经过进一步反应生成 this compound。

工业生产方法: this compound 的工业生产涉及使用溶剂萃取法从大麻植物中提取该化合物。高效液相色谱 (HPLC) 通常用于从植物材料中分离和纯化 this compound .

化学反应分析

反应类型: Cannflavin B 经历各种化学反应,包括:

氧化: this compound 可以氧化形成醌。

还原: 还原反应可以将 this compound 转化为相应的二氢衍生物。

取代: 取代反应可以在羟基处发生,导致形成各种衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 酰氯和卤代烷烃等试剂用于取代反应。

主要产物:

氧化: 醌和其他氧化衍生物。

还原: 二氢衍生物。

取代: 各种取代的黄酮类衍生物。

科学研究应用

Cannflavin B 因其潜在的治疗应用而被广泛研究:

相似化合物的比较

Cannflavin B 因其特殊的异戊烯基化模式及其在大麻植物中的独有存在,在黄酮类化合物中独树一帜。类似的化合物包括:

Cannflavin A: 另一种存在于大麻植物中的异戊烯基化黄酮类化合物,以其抗炎特性而闻名.

异this compound: This compound 的异构体,具有类似的特性,但化学结构略有不同.

This compound 因其强大的抗炎和抗癌特性而脱颖而出,使其成为治疗应用的有希望的候选药物。

属性

IUPAC Name |

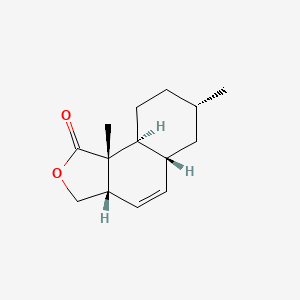

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUTZUASDSIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317814 | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-58-5 | |

| Record name | Cannflavin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannflavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biosynthesis of Cannflavin B?

A1: this compound is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:

- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []

- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of this compound. []

Q2: How potent is this compound as an anti-inflammatory agent compared to other compounds?

A2: Cannflavin A and this compound have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.

Q4: Has this compound been isolated from any Cannabis strain? What other related compounds have been found alongside it?

A4: Yes, this compound has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside this compound. []

Q5: Are there any known structural isomers of this compound? How are they distinguished?

A5: Yes, this compound has an isomer called isothis compound. They differ in the position of the prenyl group on the flavone core. This compound has the prenyl group at the 8-position, while isothis compound has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []

Q6: What is the significance of the prenyl group in this compound's structure?

A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in this compound's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of this compound. [] Further research is needed to fully elucidate the prenyl group's contribution to this compound's biological activity.

Q7: Does the presence of this compound in Cannabis impact its overall pharmacological profile?

A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like this compound could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify this compound. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)